molecular formula C9H6O5 B14313890 6,7,8-Trihydroxy-2H-1-benzopyran-2-one CAS No. 114371-80-1

6,7,8-Trihydroxy-2H-1-benzopyran-2-one

Cat. No.: B14313890
CAS No.: 114371-80-1
M. Wt: 194.14 g/mol
InChI Key: NSDVPAHANCHBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: While there are various synthetic methods, one common approach involves the oxidative cyclization of suitable precursors.

      Reaction Conditions: These reactions typically occur under mild conditions, often using metal catalysts or enzymes.

      Industrial Production: Although not widely produced industrially, research continues to explore scalable methods for its synthesis.

  • Chemical Reactions Analysis

      Reactivity: 6,7,8-Trihydroxy-2H-1-benzopyran-2-one can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly employed.

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Used as a scaffold for designing bioactive compounds due to its diverse reactivity.

      Biology: Investigated for potential antioxidant, anti-inflammatory, and anticancer properties.

      Medicine: May play a role in drug discovery and development.

      Industry: Limited industrial applications, but its derivatives find use in cosmetics and flavoring.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular pathways.

      Pathways: Further research is needed to elucidate specific mechanisms.

  • Comparison with Similar Compounds

      Unique Features: Its trihydroxy substitution pattern distinguishes it from related compounds.

      Similar Compounds: Other coumarins, such as (7-hydroxy-2H-1-benzopyran-2-one), exhibit similar structures and reactivity.

    Properties

    IUPAC Name

    6,7,8-trihydroxychromen-2-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6O5/c10-5-3-4-1-2-6(11)14-9(4)8(13)7(5)12/h1-3,10,12-13H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NSDVPAHANCHBFV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=O)OC2=C(C(=C(C=C21)O)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70473747
    Record name 6,7,8-Trihydroxy-2H-1-benzopyran-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70473747
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    114371-80-1
    Record name 6,7,8-Trihydroxy-2H-1-benzopyran-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70473747
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.